molecular formula C7H14S B6154326 3-cyclobutylpropane-1-thiol CAS No. 1894861-58-5

3-cyclobutylpropane-1-thiol

Cat. No.: B6154326
CAS No.: 1894861-58-5
M. Wt: 130.3
InChI Key:
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Description

3-cyclobutylpropane-1-thiol: is an organosulfur compound with the molecular formula C7H14S . It is characterized by a cyclobutyl group attached to a propane chain, which terminates in a thiol group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylpropane-1-thiol typically involves the reaction of cyclobutylmethyl bromide with thiourea, followed by hydrolysis. The reaction conditions include:

    Cyclobutylmethyl bromide: This is the starting material.

    Thiourea: Acts as a nucleophilic sulfur source.

    Hydrolysis: Converts the intermediate isothiouronium salt to the desired thiol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-cyclobutylpropane-1-thiol can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The thiol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide or sodium hypochlorite.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: : 3-cyclobutylpropane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: : It is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in drug development for targeting specific enzymes or receptors.

Industry: : This compound is used in the production of specialty chemicals, including flavors and fragrances, due to its distinct odor .

Mechanism of Action

The mechanism of action of 3-cyclobutylpropane-1-thiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with metal ions or enzyme active sites, leading to inhibition or activation of specific biochemical pathways. This interaction is crucial in its antimicrobial and antifungal activities, where it disrupts the normal function of microbial enzymes .

Comparison with Similar Compounds

    Cyclobutanepropanethiol: Similar structure but with different substituents.

    Cyclobutylmethanethiol: Lacks the propane chain.

    Propane-1-thiol: Lacks the cyclobutyl group.

Uniqueness: 3-cyclobutylpropane-1-thiol is unique due to the presence of both a cyclobutyl group and a thiol group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound in various chemical reactions and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-cyclobutylpropane-1-thiol can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "1-bromopropane", "Sodium hydrosulfide", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclobutane is reacted with 1-bromopropane in the presence of sodium hydride to form 3-cyclobutylpropane.", "Step 2: 3-cyclobutylpropane is then reacted with sodium hydrosulfide in the presence of diethyl ether to form 3-cyclobutylpropane-1-thiol.", "Step 3: The reaction mixture is then treated with sodium hydroxide and water to remove any impurities and isolate the desired product." ] }

CAS No.

1894861-58-5

Molecular Formula

C7H14S

Molecular Weight

130.3

Purity

95

Origin of Product

United States

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